molecular formula C11H18O2 B8734435 1-Cyclohexylpentane-1,4-dione CAS No. 61771-79-7

1-Cyclohexylpentane-1,4-dione

Cat. No.: B8734435
CAS No.: 61771-79-7
M. Wt: 182.26 g/mol
InChI Key: XSGVDXNSWXPHOV-UHFFFAOYSA-N
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Description

1-Cyclohexylpentane-1,4-dione is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

61771-79-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclohexylpentane-1,4-dione

InChI

InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3

InChI Key

XSGVDXNSWXPHOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclohexanecarbaldehyde (3.22 mL, 26.7 mmol) in ethanol (9.5 mL) was added triethylamine (7.46 mL, 53.5 mmol), but-3-en-2-one (2.22 mL, 26.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (1.35 g, 5.35 mmol). The reaction mixture was heated at 85° C. for 18.5 hours. The reaction was then concentrated under vacuum and the resulting residue was extracted with ethyl acetate (3×50 mL). The organic layer was dried (sodium sulfate), filtered and concentrated to an orange residue which was purified on silica gel using an automated system (ISCO 120 g, 20 mL/min) and 0 to 45% ethyl acetate in hexanes over 60 minutes as the eluent. The product was isolated as a yellow oil (1.32 g, 7.24 mmol, 27% yield). 1H NMR (400 MHz, CDCl3) δ (ppm) 2.68-2.73 (m, 4H), 2.35-2.42 (m, 1H), 2.19 (s, 3H), 1.85-1.89 (m, 2H), 1.76-1.79 (m, 2H), 1.65-1.69 (m, 1H), 1.17-1.39 (m, 5H).
Quantity
3.22 mL
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
catalyst
Reaction Step One
Name
Yield
27%

Synthesis routes and methods II

Procedure details

To a solution of cyclopentanecarbaldehyde (2.00 g, 20.38 mmol) in ethanol (7.2 mL) was added triethylamine (5.68 mL, 40.8 mmol), but-3-en-2-one (1.69 mL, 26.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (1.03 g, 4.08 mmol). The reaction mixture was heated at 85° C. for 72 hours after which it was concentrated. The resulting residue was extracted with ethyl acetate (3×50 mL) and the organic layers were dried (sodium sulfate), filtered and concentrated to an orange residue which was used in the next step without further purification. The crude product, 1-cyclohexylpentane-1,4-dione (3.68 g, 21.9 mmol) was isolated as an orange oil. 1H NMR (400 MHz, CDCl3) δ (ppm): 2.91 (m, 1H), 2.68-2.78 (m, 4H), 2.19 (s, 3H), 1.70-1.87 (m, 4H), 1.54-1.69 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
catalyst
Reaction Step One

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